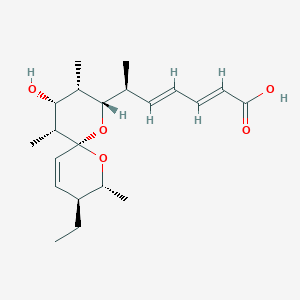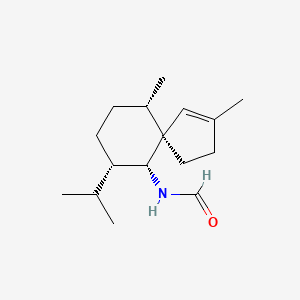
Pteridic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pteridic acid A is a naturally occurring compound known for its potent plant growth-promoting properties. It is a spiroketal polyketide, which means it contains a spirocyclic acetal structure. This compound has garnered significant interest due to its auxin-like activity, making it a valuable tool in agricultural and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The enantioselective total synthesis of pteridic acid A has been achieved using the Evans asymmetric aldol reaction as a key step. This reaction involves the formation of a carbon-carbon bond, which is crucial for constructing the spiroketal framework of the compound . Another approach includes the desymmetrization of bicyclic olefin with Brown’s chiral hydroboration, followed by acid-mediated spiroketalization and zirconium-catalyzed ethylmagnesation to install the ethyl stereocenter at C14 .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the synthesis methods are still in the research and development phase, focusing on laboratory-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pteridic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
Pteridic acid A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study spiroketal formation and reactivity.
Biology: The compound’s auxin-like activity makes it valuable for studying plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in promoting wound healing and tissue regeneration.
Wirkmechanismus
Pteridic acid A exerts its effects by mimicking the activity of natural auxins, which are plant hormones that regulate growth and development. It binds to auxin receptors, triggering a cascade of molecular events that promote cell elongation, division, and differentiation. The compound also influences the expression of various genes involved in stress response and growth regulation .
Vergleich Mit ähnlichen Verbindungen
Pteridic acid A is part of a family of spirocyclic polyketides, which includes pteridic acids B, C, D, E, F, and G. These compounds share a similar spiroketal structure but differ in their side chains and functional groups. This compound is unique due to its specific auxin-like activity, which is more potent compared to its analogs .
List of Similar Compounds
- Pteridic acid B
- Pteridic acid C
- Pteridic acid D
- Pteridic acid E
- Pteridic acid F
- Pteridic acid G
Eigenschaften
Molekularformel |
C21H32O5 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(2E,4E,6S)-6-[(2S,3S,4R,5R,6R,8R,9S)-9-ethyl-4-hydroxy-3,5,8-trimethyl-1,7-dioxaspiro[5.5]undec-10-en-2-yl]hepta-2,4-dienoic acid |
InChI |
InChI=1S/C21H32O5/c1-6-17-11-12-21(25-16(17)5)15(4)19(24)14(3)20(26-21)13(2)9-7-8-10-18(22)23/h7-17,19-20,24H,6H2,1-5H3,(H,22,23)/b9-7+,10-8+/t13-,14-,15+,16+,17-,19+,20-,21+/m0/s1 |
InChI-Schlüssel |
QBUNWYIRJPTIPL-KJDSHMCHSA-N |
Isomerische SMILES |
CC[C@H]1C=C[C@@]2([C@@H]([C@@H]([C@@H]([C@@H](O2)[C@@H](C)/C=C/C=C/C(=O)O)C)O)C)O[C@@H]1C |
Kanonische SMILES |
CCC1C=CC2(C(C(C(C(O2)C(C)C=CC=CC(=O)O)C)O)C)OC1C |
Synonyme |
pteridic acid A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Imidazo[1,2-A]pyridin-2-amine](/img/structure/B1245913.png)


![(3Z,6S)-3-[[5-(2-methylbut-3-en-2-yl)-1H-imidazol-4-yl]methylidene]-6-propan-2-ylpiperazine-2,5-dione](/img/structure/B1245918.png)
